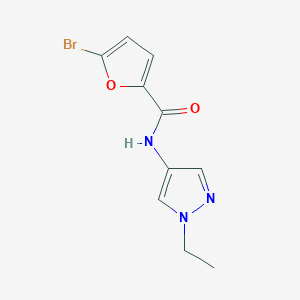
5-bromo-N-(1-ethyl-1H-pyrazol-4-yl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-N-(1-ethyl-1H-pyrazol-4-yl)furan-2-carboxamide is a heterocyclic compound that features a bromine atom, a pyrazole ring, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(1-ethyl-1H-pyrazol-4-yl)furan-2-carboxamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with an α,β-unsaturated carbonyl compound under acidic conditions.
Coupling with Furan-2-carboxylic Acid: The final step involves coupling the brominated pyrazole with furan-2-carboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Amines, thiols
Major Products Formed
Oxidation: Oxidized derivatives of the furan ring
Reduction: Reduced derivatives of the pyrazole ring
Substitution: Substituted derivatives with various nucleophiles
Scientific Research Applications
Chemistry
In chemistry, 5-bromo-N-(1-ethyl-1H-pyrazol-4-yl)furan-2-carboxamide is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes and receptors, making it a candidate for drug development .
Medicine
In medicinal chemistry, this compound is being investigated for its potential therapeutic applications. It has been explored as a potential treatment for various diseases, including cancer and inflammatory conditions .
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties, such as conductivity and stability. Its unique structure allows for the design of materials with tailored functionalities .
Mechanism of Action
The mechanism of action of 5-bromo-N-(1-ethyl-1H-pyrazol-4-yl)furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, inhibiting their activity and thereby exerting its effects . The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
5-amino-1H-pyrazolo[4,3-b]pyridine: This compound shares the pyrazole ring and has similar biological activities.
(Z)-5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one: Another compound with a pyrazole ring, used in medicinal chemistry.
2-(4-bromo-5-methyl-1H-pyrazol-1-yl)-N’-{(Z)-[4-(4-ethyl-1-piperazinyl)phenyl]methylene}hydrazide: A structurally similar compound with potential biological activities.
Uniqueness
5-bromo-N-(1-ethyl-1H-pyrazol-4-yl)furan-2-carboxamide is unique due to its combination of a brominated pyrazole ring and a furan ring. This unique structure allows for
Properties
Molecular Formula |
C10H10BrN3O2 |
|---|---|
Molecular Weight |
284.11 g/mol |
IUPAC Name |
5-bromo-N-(1-ethylpyrazol-4-yl)furan-2-carboxamide |
InChI |
InChI=1S/C10H10BrN3O2/c1-2-14-6-7(5-12-14)13-10(15)8-3-4-9(11)16-8/h3-6H,2H2,1H3,(H,13,15) |
InChI Key |
QZFPIXDWIUJFHY-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)NC(=O)C2=CC=C(O2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















